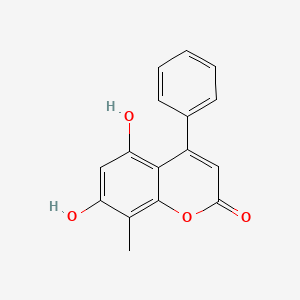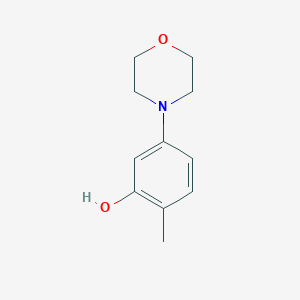
2-Methyl-5-(morpholin-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(morpholin-4-yl)phenol is an organic compound that features a phenol group substituted with a methyl group and a morpholine ring. This compound is of interest due to its unique chemical structure, which combines the properties of phenols and morpholines, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(morpholin-4-yl)phenol typically involves the reaction of salicylaldehyde with substituted acrylonitriles . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. The process may involve refluxing the mixture for a specific period to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and the use of advanced catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-Methyl-5-(morpholin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
2-Methyl-5-(morpholin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-5-(morpholin-4-yl)phenol involves its interaction with specific molecular targets. For instance, it may act as an irreversible tyrosine-kinase inhibitor, affecting pathways involving HER-2, EGFR, and ErbB-4 . This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 2-Morpholin-4-yl-phenylamine
- 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- 2-(4′-Morpholin-4″-yl-5 H -chromeno [2,3- d ]pyrimidin-2′-yl)phenol
Uniqueness
2-Methyl-5-(morpholin-4-yl)phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
103855-89-6 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
2-methyl-5-morpholin-4-ylphenol |
InChI |
InChI=1S/C11H15NO2/c1-9-2-3-10(8-11(9)13)12-4-6-14-7-5-12/h2-3,8,13H,4-7H2,1H3 |
InChIキー |
INRHWWZVVFTCAY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2CCOCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


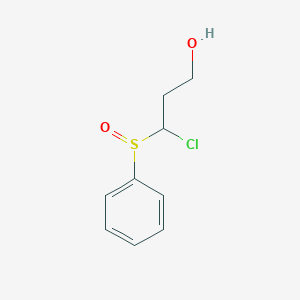
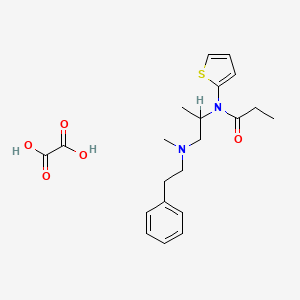

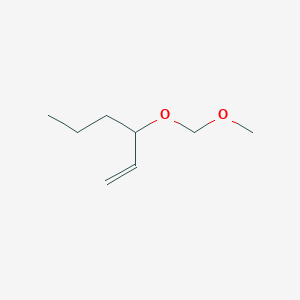
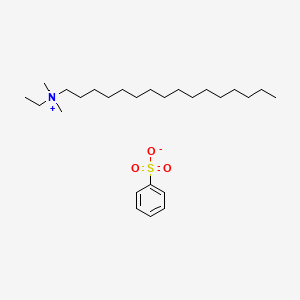

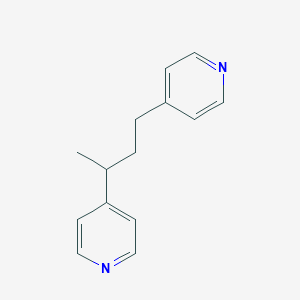
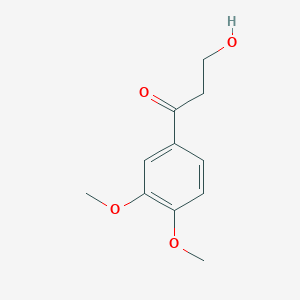
![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
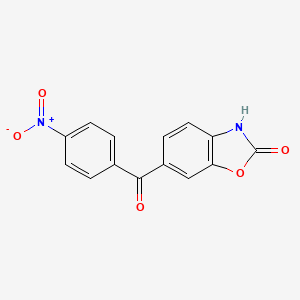
![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)

